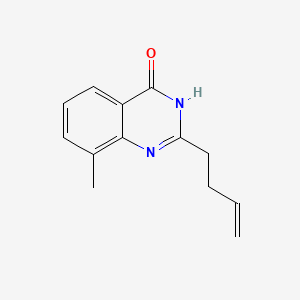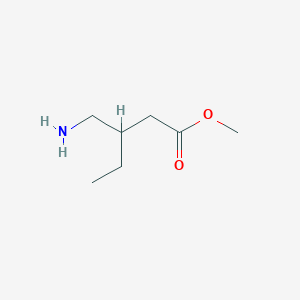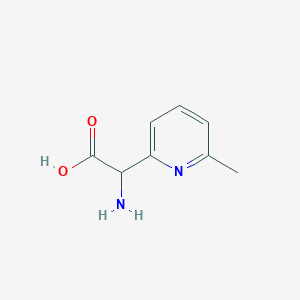
2-Fluoro-4-methoxybenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxybenzimidamide is an organic compound that belongs to the class of benzimidamides It is characterized by the presence of a fluorine atom at the second position and a methoxy group at the fourth position on the benzene ring, along with an imidamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxybenzimidamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-Fluoro-4-methoxybenzaldehyde.
Formation of Benzimidamide: The 2-Fluoro-4-methoxybenzaldehyde is then subjected to a reaction with ammonia or an amine in the presence of a dehydrating agent to form the benzimidamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-methoxybenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Fluoro-methoxybenzoic acids.
Reduction Products: Fluoro-methoxybenzylamines.
Substitution Products: Various substituted benzimidamides depending on the reagents used.
Applications De Recherche Scientifique
2-Fluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the creation of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-Fluoro-4-methoxybenzaldehyde
- 2-Fluoro-4-methoxyacetophenone
- 2-Fluoro-4-methoxybenzoic acid
Comparison:
Propriétés
Formule moléculaire |
C8H9FN2O |
|---|---|
Poids moléculaire |
168.17 g/mol |
Nom IUPAC |
2-fluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H3,10,11) |
Clé InChI |
ZQZHUXMNUPXUAB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=N)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1R,2R)-2-(2,6-difluorophenyl)cyclopropyl]methanamine](/img/structure/B13605598.png)



![methyl4-(aminomethyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylatehydrochloride](/img/structure/B13605615.png)
![tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate](/img/structure/B13605624.png)


